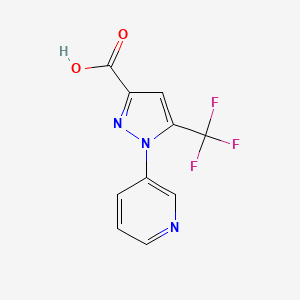

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)15-16(8)6-2-1-3-14-5-6/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTWREJGMDPZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Pyrazole Ring Modifications

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the C4 position of the pyrazole ring:

Pyridinyl Substituent Reactions

The pyridin-3-yl group undergoes coordination and cross-coupling reactions:

Trifluoromethyl Group Stability

The -CF₃ group remains inert under most conditions but participates in niche transformations:

Thermal and Photochemical Behavior

-

Thermal Decomposition : Degrades above 300°C, releasing CO₂ and HF gas (TGA-FTIR) .

-

Photostability : Stable under UV-Vis light (λ > 300 nm); no degradation observed after 48 hrs .

Comparative Reactivity of Analogues

Data for structurally related compounds highlight positional effects on reactivity:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole, including 1-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. A study reported the synthesis of various pyrazole derivatives that were screened for their ability to inhibit cancer cell proliferation. The results showed promising activity against several cancer cell lines, suggesting that the trifluoromethyl group enhances the potency of these compounds by influencing their interaction with biological targets .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A review highlighted that pyrazole derivatives, including those containing the trifluoromethyl group, demonstrated effectiveness against a range of bacterial and fungal pathogens. This antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes .

Enzyme Inhibition

Inhibition studies have shown that 1-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been noted to inhibit enzymes related to inflammation and cancer progression, making it a valuable candidate for further drug development .

Agricultural Applications

Herbicidal Activity

The compound's structural characteristics lend themselves to potential applications in agriculture as herbicides. Research into similar pyrazole derivatives has indicated that they can effectively control weed growth by inhibiting specific biochemical pathways in plants. This application is particularly relevant in developing environmentally friendly herbicides with reduced toxicity to non-target species .

Materials Science

Fluorescent Probes

Recent studies have explored the use of pyrazole derivatives as fluorescent probes in biological imaging. The incorporation of the trifluoromethyl group has been shown to enhance the photophysical properties of these compounds, making them suitable for tracking cellular processes in real-time. This application is particularly beneficial in cancer research, where monitoring cellular behavior is crucial .

Case Study 1: Anticancer Screening

A comprehensive study synthesized various pyrazole derivatives and evaluated their anticancer activities against different cell lines. Among them, 1-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exhibited IC50 values indicating potent activity against breast and lung cancer cells. The study concluded that structural modifications could further enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that 1-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

- 1-(Pyridin-3-yl)-5-methyl-1H-pyrazole-3-carboxylic acid

- 1-(Pyridin-3-yl)-5-chloro-1H-pyrazole-3-carboxylic acid

- 1-(Pyridin-3-yl)-5-bromo-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and can enhance its binding affinity to certain biological targets compared to its analogs.

Biological Activity

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 2138176-43-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is , with a molecular weight of 257.17 g/mol. The compound features a pyrazole ring substituted with a pyridine and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that compounds containing the pyrazole scaffold often exhibit anticancer , anti-inflammatory , antibacterial , and antiviral properties. The biological activity is primarily attributed to the modulation of key metabolic pathways and cellular processes. For instance, pyrazole derivatives have been shown to act as inhibitors of microtubule assembly, thereby disrupting cell division in cancer cells .

Anticancer Activity

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has demonstrated promising anticancer effects in various studies:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 2.5 μM, leading to significant morphological changes and increased caspase-3 activity, indicating apoptosis induction .

- Mechanistic Insights : The compound appears to enhance the activity of pyruvate kinase M2 (PKM2), a key regulator of cancer metabolism, leading to altered metabolic flux in cancer cells . This modulation may contribute to the observed antiproliferative effects.

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other therapeutic areas:

- Anti-inflammatory Effects : Pyrazole derivatives have been associated with reduced inflammation through inhibition of pro-inflammatory cytokines .

- Antibacterial Activity : Some studies have reported that pyrazole-based compounds exhibit antibacterial properties against various pathogens, although specific data for this compound is limited .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effects of pyrazole analogs on MDA-MB-231 cells, revealing that certain derivatives could significantly reduce cell viability and induce apoptosis at micromolar concentrations .

- Metabolic Modulation : Research on PKM2 activators indicates that compounds similar to 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid may provide novel approaches to target cancer metabolism, enhancing therapeutic outcomes in resistant cancer types .

Summary Table of Biological Activities

Q & A

Q. Methodological Approach :

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry (HRMS) : Exact mass matching theoretical molecular weight (e.g., m/z 287.05 for C₁₁H₈F₃N₃O₂) .

(Advanced) How can researchers address low bioactivity in initial biological screening of this compound?

Q. Structure-Activity Relationship (SAR) Optimization :

- Modify Substituents :

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like c-Met kinase or Factor Xa .

- Bioisosteric Replacement : Substitute CF₃ with difluoromethyl (CF₂H) to balance lipophilicity and metabolic stability .

(Advanced) How to resolve contradictions in reported biological activity (e.g., antitumor vs. antifungal effects)?

Q. Experimental Design Adjustments :

- Cell Line Specificity : Test across diverse cell lines (e.g., NCI-H522 lung cancer vs. Candida albicans) to identify context-dependent activity .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate primary vs. off-target effects.

- Mechanistic Studies :

(Advanced) What strategies improve solubility for in vivo studies without compromising activity?

Q. Methodological Solutions :

- Salt Formation : Prepare sodium or lysine salts of the carboxylic acid .

- Prodrug Synthesis : Convert carboxylic acid to ethyl ester or morpholinoamide for enhanced absorption .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to improve bioavailability .

(Advanced) How to design SAR studies for optimizing pharmacokinetic properties?

Q. Key Metrics and Methods :

- Lipophilicity (LogP) : Adjust via fluorinated substituents (CF₃ increases LogP; polar groups reduce it) .

- Metabolic Stability :

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; reduce binding via hydrophilic substitutions .

(Basic) Which spectroscopic and chromatographic techniques are critical for quality control?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.